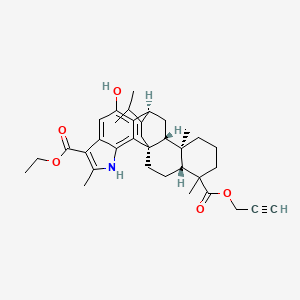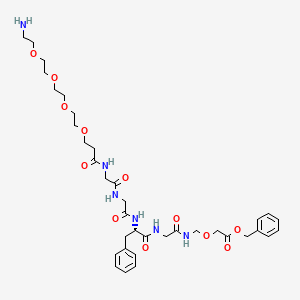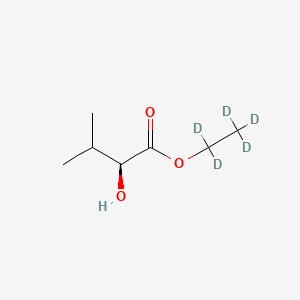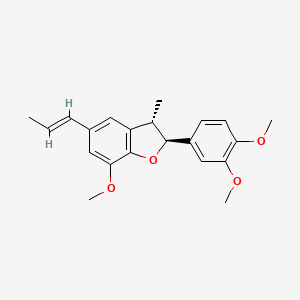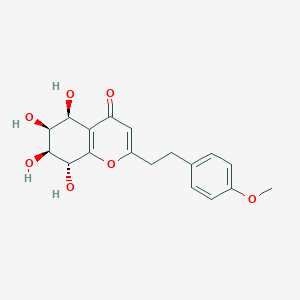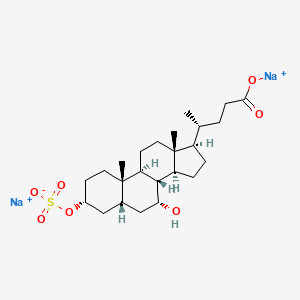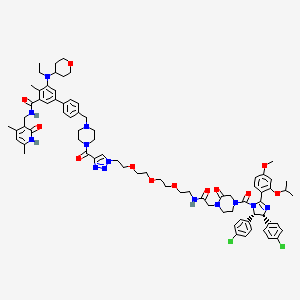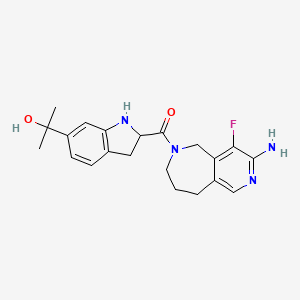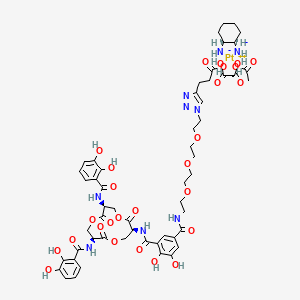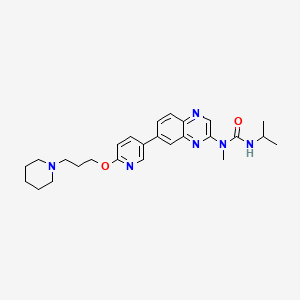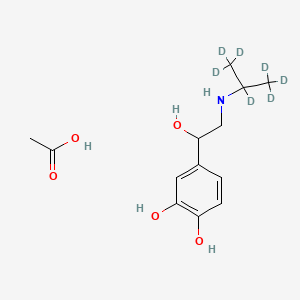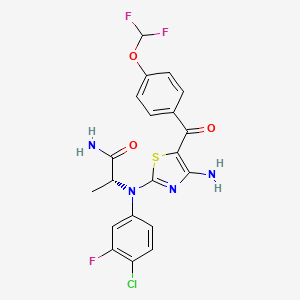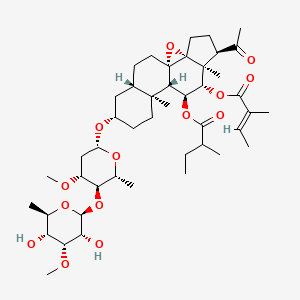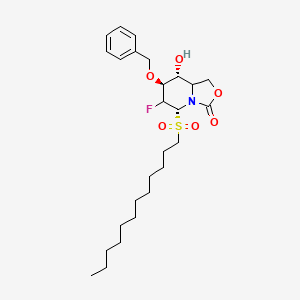
Antiproliferative agent-27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiproliferative agent-27 is a compound known for its ability to inhibit cell proliferation, making it a valuable tool in cancer research and treatment. This compound has shown promise in various scientific studies due to its unique chemical structure and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antiproliferative agent-27 typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction of ketene precursors and N-substituted imines . This reaction is carried out under controlled conditions to ensure the formation of the desired β-lactam compounds. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Antiproliferative agent-27 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
Antiproliferative agent-27 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cell proliferation and apoptosis.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of Antiproliferative agent-27 involves its interaction with specific molecular targets within the cell. It has been shown to induce apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential . Additionally, it can inhibit cell cycle progression by blocking key regulatory proteins involved in the G1 phase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-isatin Schiff bases: These compounds have shown similar antiproliferative activity against cancer cell lines.
Eugenol derivatives: Modified eugenol compounds have demonstrated potent anticancer properties.
Gold(I/III)-phosphine complexes: These compounds have been studied for their unique cytotoxic activity against cancer cells.
Uniqueness
Antiproliferative agent-27 stands out due to its specific mechanism of action and its ability to selectively target cancer cells while sparing normal cells. This selectivity reduces the potential for side effects and makes it a promising candidate for further development as an anticancer agent.
Propriétés
Formule moléculaire |
C26H40FNO6S |
|---|---|
Poids moléculaire |
513.7 g/mol |
Nom IUPAC |
(5R,7S,8R)-5-dodecylsulfonyl-6-fluoro-8-hydroxy-7-phenylmethoxy-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-one |
InChI |
InChI=1S/C26H40FNO6S/c1-2-3-4-5-6-7-8-9-10-14-17-35(31,32)25-22(27)24(33-18-20-15-12-11-13-16-20)23(29)21-19-34-26(30)28(21)25/h11-13,15-16,21-25,29H,2-10,14,17-19H2,1H3/t21?,22?,23-,24-,25-/m1/s1 |
Clé InChI |
TXLVGJSCAFBYQI-LJZRNWMHSA-N |
SMILES isomérique |
CCCCCCCCCCCCS(=O)(=O)[C@@H]1C([C@H]([C@@H](C2N1C(=O)OC2)O)OCC3=CC=CC=C3)F |
SMILES canonique |
CCCCCCCCCCCCS(=O)(=O)C1C(C(C(C2N1C(=O)OC2)O)OCC3=CC=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


